molecular formula C8H10N2O2 B189548 Ethyl pyridin-2-ylcarbamate CAS No. 5255-67-4

Ethyl pyridin-2-ylcarbamate

Cat. No. B189548
CAS RN: 5255-67-4
M. Wt: 166.18 g/mol
InChI Key: QRKMGCXMJZJTGC-UHFFFAOYSA-N
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Description

Ethyl pyridin-2-ylcarbamate is a chemical compound with the CAS Number 5255-67-4 . Its molecular weight is 166.18 and its IUPAC name is ethyl 2-pyridinylcarbamate .


Synthesis Analysis

A catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .


Molecular Structure Analysis

The InChI code for Ethyl pyridin-2-ylcarbamate is 1S/C8H10N2O2/c1-2-12-8(11)10-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,9,10,11) . The InChI key is QRKMGCXMJZJTGC-UHFFFAOYSA-N .


Chemical Reactions Analysis

Ethyl carbamate is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .


Physical And Chemical Properties Analysis

Ethyl pyridin-2-ylcarbamate has a molecular weight of 166.18 . It is stored at refrigerated temperatures .

Scientific Research Applications

  • Anticancer Activity

    Ethyl 5-amino-1,2-dihydro-3-[N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-ylcarbamate, a derivative of Ethyl pyridin-2-ylcarbamate, was found active against several experimental neoplasms. It causes the accumulation of cells at mitosis in both cultured cells and in vivo ascites cancer cells. This effect was observed with various cancer cell types, showing its potential as an anticancer agent (Wheeler et al., 1982).

  • Antimitotic Agents

    Ethyl pyridin-2-ylcarbamate derivatives, specifically imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates, demonstrated the ability to inhibit the proliferation of growth and cause mitotic arrest against lymphoid leukemia L1210 at micromolar concentrations. These findings suggest their use as antimitotic agents (Temple, 1990).

  • Antitumor Activity

    Ethyl pyridin-2-ylcarbamate analogues, specifically ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, were identified as potent antimitotic agents with significant antitumor activity. Alterations in their chemical structure impacted their cytotoxicity and mitosis inhibition capabilities (Temple et al., 1992).

  • Catalysis in Chemical Reactions

    Lithium perchlorate was found to catalyze reactions involving pyridin-2-ylamine and ethyl N-pyridyn-2-ylcarbamoylazoformate, leading to the conversion of ethyl pyridin-2-ylcarbamate. This highlights its role in facilitating certain chemical reactions (Kinart et al., 2005).

  • Synthesis of Antimitotic Agents

    Ethyl pyridin-2-ylcarbamate was used in the synthesis of various antimitotic agents, including ethyl benzopyrazin-7-ylcarbamates and ethyl pyrido[3,4-e]-as-triazin-7-ylcarbamates, indicating its utility in the development of new antimitotic compounds (Temple & Rener, 1990).

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

properties

IUPAC Name

ethyl N-pyridin-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)10-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKMGCXMJZJTGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284209
Record name ethyl pyridin-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl pyridin-2-ylcarbamate

CAS RN

5255-67-4
Record name Ethyl N-2-pyridinylcarbamate
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URL https://commonchemistry.cas.org/detail?cas_rn=5255-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 36241
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Record name 5255-67-4
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Record name ethyl pyridin-2-ylcarbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
WJ Kinart, CM Kinart, R Oszczeda, QT Tran - Catalysis letters, 2005 - Springer
… of ester function of (DEAD) to amide function in reaction with 2-aminopyridine and further rearrangement of ethyl Npyridyn-2-ylcarbamoylazoformate into ethyl pyridin-2-ylcarbamate are …
Number of citations: 12 link.springer.com
U Lüning, C Kühl, A Uphoff - European Journal of Organic …, 2002 - Wiley Online Library
… from ethanol, giving colourless crystals of ethyl pyridin-2-ylcarbamate (104.9 g, 67%, 70%27)… The ethyl pyridin-2-ylcarbamate (16.6 g, 100 mmol) and 2-aminopyridine (14.1 g, 150 mmol…
L Basolo, A Bernasconi, G Broggini, S Gazzola… - …, 2013 - thieme-connect.com
An environmentally friendly and economically favorable approach to the formation of C–N bonds is presented. The methodology is particularly interesting in that the reaction is realized …
Number of citations: 11 www.thieme-connect.com
ST Onions, K Ito, CE Charron, RJ Brown… - Journal of medicinal …, 2016 - ACS Publications
The discovery of a novel series of therapeutic agents that has been designed and optimized for treating chronic obstructive pulmonary disease is reported. The pharmacological strategy …
Number of citations: 30 pubs.acs.org
OFT BLOG - allfordrugs.com
… A solution of 47.8 g of 2-[6-(4-tert-butyl-phenylsulphonyl- amino)-5-(2-methoxy-phenoxy)-2-(2-1 H-tetrazol-5-yl-pyridin- 4-yl)-pyrimidin-4-yloxy]-ethyl pyridin-2-ylcarbamate in 500 ml of …
Number of citations: 0 www.allfordrugs.com
L Fan, M He, X Liu, F He, L Wu, G Yang… - Organic & …, 2023 - pubs.rsc.org
A novel CN coupling of various arylamines with dialkyl azodicarboxylates under metal-free conditions for the rapid assembly of carbamates has been achieved. This established …
Number of citations: 3 pubs.rsc.org

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